3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYGPQUFQCENGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276248 | |
| Record name | 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-00-6 | |
| Record name | 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 5 Nitro 1h Pyrrolo 2,3 B Pyridine and Its Advanced Derivatives
Direct Synthesis Strategies for the 3-Iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine Core
The direct synthesis of this compound involves the sequential introduction of the iodo and nitro groups onto the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. The order of these introductions is critical and is often dictated by the directing effects of the substituents and the stability of the intermediates.
Halogenation at C-3 Position
The introduction of an iodine atom at the C-3 position of the pyrrolo[2,3-b]pyridine ring is a key step in the synthesis of the target compound. The pyrrole (B145914) ring of the 7-azaindole (B17877) system is electron-rich and susceptible to electrophilic substitution, with the C-3 position being the most reactive site. rsc.org
One effective method for the direct iodination of the 7-azaindole core involves the use of N-iodosuccinimide (NIS) as the iodine source. nih.govresearchgate.net This reagent is a mild and selective iodinating agent for a variety of organic compounds. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like acetonitrile at room temperature. nih.govresearchgate.net This approach has been successfully applied to the synthesis of 3-iodo-1-phenyl-7-azaindole. nih.govresearchgate.net While this specific example involves a 1-phenyl substituted 7-azaindole, the methodology is indicative of a viable route for the direct C-3 iodination of the 7-azaindole nucleus.
An alternative strategy involves the halogenation of a pyridine (B92270) precursor prior to the cyclization to form the pyrrolo[2,3-b]pyridine ring system. For instance, in a scalable synthesis of 5-nitro-7-azaindole, the starting material, 5-nitropyridin-2-amine, is first iodinated at the 3-position. acs.org This reaction is carried out using potassium periodate and potassium iodide in the presence of sulfuric acid. acs.org
Table 1: Reagents and Conditions for Iodination
| Starting Material | Reagents | Solvent | Temperature | Product | Yield |
| 1-Phenyl-7-azaindole | N-Iodosuccinimide (NIS), Potassium Hydroxide | Acetonitrile | Room Temperature | 3-Iodo-1-phenyl-7-azaindole | 65% (with I2) |
| 5-Nitropyridin-2-amine | Potassium Periodate, Potassium Iodide, Sulfuric Acid | Water | Reflux | 3-Iodo-5-nitro-pyridin-2-amine | Not specified |
Note: The yield for the NIS iodination was reported using iodine instead of NIS in the cited text, but the protocol was inspired by an NIS-based method. nih.govresearchgate.net
Nitration at C-5 Position
The introduction of a nitro group at the C-5 position of the pyridine ring of the 7-azaindole system is another crucial transformation. Direct nitration of the 1H-pyrrolo[2,3-b]pyridine core is known to occur, with a preference for the 3-position. rsc.org However, achieving selective nitration at the C-5 position can be challenging due to the electronic nature of the bicyclic system.
A more common and controlled approach is to introduce the nitro group onto the pyridine ring before the construction of the pyrrole ring. A well-documented, scalable synthesis of 5-nitro-7-azaindole begins with the nitration of 7-azaindoline. acs.org In this process, 7-azaindoline is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. This initially yields 1-nitro-7-azaindoline, which upon treatment with concentrated sulfuric acid, rearranges to the desired 5-nitro-7-azaindoline. Subsequent dehydrogenation provides 5-nitro-7-azaindole. acs.org This multi-step process, while effective, involves harsh conditions and raises safety concerns for large-scale production. acs.org
Direct nitration of five-membered heterocycles like pyrroles is often achieved using a mixture of nitric acid and trifluoroacetic anhydride. researchgate.net However, the regioselectivity on the 7-azaindole system, particularly with an existing C-3 iodo substituent, would need careful consideration. The electron-withdrawing nature of the iodine at C-3 and the pyridine nitrogen would likely influence the position of nitration.
Cyclization Approaches for Pyrrolo[2,3-b]pyridine Formation
The construction of the pyrrolo[2,3-b]pyridine core is a fundamental aspect of synthesizing this compound and its derivatives. Various classical and modern cyclization methods are employed, often starting from appropriately substituted pyridine precursors.
The Fischer indole (B1671886) synthesis is a classic method for forming an indole ring from a phenylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgorganic-chemistry.org This reaction has been adapted for the synthesis of azaindoles, though its application can be limited. researchgate.net A modified Fischer synthesis could potentially be employed starting from a (5-nitro-pyridin-2-yl)hydrazine derivative and a suitable carbonyl compound to construct the 5-nitro-1H-pyrrolo[2,3-b]pyridine core.
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base to form an indole. wikipedia.org This method has also been extended to the synthesis of azaindoles. researchgate.net For the synthesis of a 5-nitro-pyrrolo[2,3-b]pyridine derivative, a potential starting material would be an N-acyl-2-methyl-5-nitropyridine. The vigorous reaction conditions are a notable aspect of this method. wikipedia.org
A highly effective and scalable method for the synthesis of the 5-nitro-1H-pyrrolo[2,3-b]pyridine core involves a Sonogashira coupling followed by an intramolecular cyclization. This strategy begins with a 2-amino-3-halopyridine, which is coupled with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine then undergoes cyclization to form the pyrrole ring.
A specific example is the large-scale synthesis of 5-nitro-7-azaindole. acs.org The process starts with the iodination of 5-nitropyridin-2-amine to yield 3-iodo-5-nitro-pyridin-2-ylamine. This intermediate is then subjected to a Sonogashira coupling with trimethylsilylacetylene, catalyzed by a palladium complex and copper(I) iodide. The subsequent removal of the trimethylsilyl group and intramolecular cyclization, which can be promoted by a base or metal catalyst, affords 5-nitro-7-azaindole. acs.org
Table 2: Key Steps in Sonogashira-Mediated Cyclization for 5-Nitro-7-azaindole
| Step | Starting Material | Reagents | Product |
| 1. Iodination | 5-Nitropyridin-2-amine | KIO4, KI, H2SO4 | 3-Iodo-5-nitro-pyridin-2-ylamine |
| 2. Sonogashira Coupling | 3-Iodo-5-nitro-pyridin-2-ylamine | Trimethylsilylacetylene, PdCl2(PPh3)2, CuI, Et3N | 5-Nitro-3-(trimethylsilylethynyl)pyridin-2-amine |
| 3. Cyclization | 5-Nitro-3-ethynylpyridin-2-amine | Base or Metal Catalyst | 5-Nitro-1H-pyrrolo[2,3-b]pyridine |
One-pot multi-component reactions offer an efficient approach to the synthesis of complex heterocyclic systems by combining multiple reaction steps in a single operation without the isolation of intermediates. While a specific one-pot synthesis for this compound is not prominently described, related methodologies for the synthesis of functionalized pyridines and pyrido[2,3-d]pyrimidines highlight the potential of this strategy. mdpi.comscielo.org.mxresearchgate.netscirp.org
For example, a one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been reported, involving the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net Similarly, highly functionalized pyridines have been synthesized through a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides. mdpi.com These examples demonstrate the feasibility of constructing complex heterocyclic cores in a single step, which could potentially be adapted for the synthesis of substituted pyrrolo[2,3-b]pyridines.
Reductive Ring Closure Methods
Reductive ring closure, or reductive cyclization, represents a powerful strategy in the synthesis of heterocyclic compounds, particularly indoles and their aza-analogs. This method typically involves the intramolecular cyclization of a nitro group onto an adjacent unsaturated moiety, such as an alkene or alkyne, under reductive conditions. For the synthesis of the 7-azaindole core, a common approach involves the reductive cyclization of 2-nitrostyrene analogues. While this is a foundational method for indole synthesis, direct synthesis of this compound via this specific pathway is not extensively documented in the literature.
Alternative strategies for constructing the 5-nitro-7-azaindole scaffold often commence from substituted pyridines. One prominent method involves a Sonogashira coupling of a protected 2-amino-3-halopyridine with an alkyne, followed by a cyclization step to form the pyrrole ring. mdpi.comacs.org For instance, 2-amino-3-iodo-5-nitropyridine can be coupled with a protected acetylene, and the resulting alkynylpyridine intermediate undergoes an intramolecular cyclization to yield the 5-nitro-7-azaindole core. mdpi.comnih.gov Subsequent iodination at the C-3 position would then yield the target compound. Another established route involves the direct nitration of 7-azaindoline, where the saturated pyrrolidine ring protects the C-3 position, followed by dehydrogenation to restore the aromatic pyrrole ring. acs.org
Selective Functionalization and Derivatization Strategies Utilizing this compound as a Key Intermediate
The presence of an iodine atom at the C-3 position of the 7-azaindole nucleus renders this compound an exceptionally valuable intermediate for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom enhances the reactivity of the C-I bond towards oxidative addition, a key step in many catalytic cycles.
Cross-Coupling Reactions
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. For this compound, the Suzuki-Miyaura coupling provides a direct and efficient route to introduce a wide array of aryl and heteroaryl substituents at the 3-position.
The reaction is generally tolerant of various functional groups and has been successfully applied to unprotected nitrogen-rich heterocycles, including azaindoles. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands such as XPhos or BrettPhos, have proven effective for coupling halo-azaindoles under relatively mild conditions. nih.govmdpi.com The reaction typically proceeds in a mixture of an organic solvent like dioxane or THF and an aqueous basic solution.
| Aryl/Heteroaryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 92 |
| 3-Pyridinylboronic acid | XPhos Pd G2/XPhos | K₃PO₄ | THF/H₂O | 78 |
| 2-Thienylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 88 |
The Sonogashira cross-coupling reaction is a cornerstone method for the synthesis of substituted alkynes, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, is highly effective for the alkynylation of this compound. wikipedia.org The resulting 3-alkynyl-7-azaindole derivatives are valuable precursors for the synthesis of various fused heterocyclic systems and biologically active molecules.
The reaction is typically carried out under mild, basic conditions, often using an amine base such as triethylamine or diisopropylethylamine, which also serves as a solvent. mdpi.com The standard catalyst system consists of a palladium(0) source, like Pd(PPh₃)₄, and a copper(I) salt, typically CuI. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.org The methodology has been successfully applied to 3-iodo-7-azaindole scaffolds, demonstrating its utility in this class of compounds. encyclopedia.pub
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA/DMF | 91 |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | 89 |
| Propargyl alcohol | Pd(OAc)₂/PPh₃ | CuI | Et₃N/THF | 82 |
The formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines. wikipedia.org This reaction enables the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. The application of this methodology to this compound allows for the direct installation of diverse amino substituents at the C-3 position.
Successful C-N coupling on the halo-7-azaindole core has been demonstrated, even with the presence of the unprotected N-H group of the pyrrole ring. The reaction conditions must be carefully optimized to favor amination at the C-3 position over N-arylation of the pyrrole nitrogen. The use of specialized palladium precatalysts and bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) in combination with a suitable base (e.g., NaOt-Bu, Cs₂CO₃, or LiHMDS) facilitates this transformation under mild conditions. nih.gov This method provides access to a variety of 3-amino-7-azaindole derivatives, which are important pharmacophores.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃/RuPhos | NaOt-Bu | Toluene | 90 |
| Aniline | BrettPhos Pd G3 | LiHMDS | THF | 75 |
| N-Methylpiperazine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 88 |
| Benzylamine | Pd₂(dba)₃/Xantphos | K₃PO₄ | Toluene | 81 |
The Kumada coupling is a pioneering cross-coupling reaction that forges C-C bonds by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While it is a powerful tool, its application to substrates like this compound is challenging and not well-documented. The primary obstacle is the high reactivity of the Grignard reagent, which is a strong base and nucleophile.
Several potential side reactions can compromise the efficiency of a Kumada coupling with this substrate. The Grignard reagent can readily deprotonate the acidic N-H of the pyrrole ring. Furthermore, Grignard reagents can react with the nitro group, leading to complex side products. These compatibility issues often limit the substrate scope of the Kumada reaction compared to other cross-coupling methods like the Suzuki or Stille reactions, which use more tolerant organometallic reagents. nih.gov Consequently, while theoretically possible under carefully controlled conditions with specific catalysts, the Kumada coupling is not a commonly employed strategy for the functionalization of nitro-substituted halo-azaindoles.
Transformation of the Nitro Group
The nitro group at the C-5 position is a versatile functional handle, readily converted into an amino group, which can then be further derivatized.
The reduction of the 5-nitro group to a 5-amino group is a key transformation, typically achieved through catalytic hydrogenation. A common method involves the use of Raney Nickel as a catalyst in a solvent such as tetrahydrofuran (THF). nih.gov This process efficiently yields the corresponding 5-amino-3-iodo-1H-pyrrolo[2,3-b]pyridine. In some synthetic sequences, transfer hydrogenation conditions can be employed to concurrently reduce the nitro group and other functionalities, such as an olefin, to produce the saturated amine. acs.org
Researchers have noted that the resulting 5-amino-pyrrolo[2,3-b]pyridine derivatives can be unstable. nih.gov Consequently, these amino compounds are often not purified but are used directly in subsequent reactions. nih.gov To improve the efficiency and safety of catalytic hydrogenations of aromatic nitro compounds, additives may be used. For instance, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of undesirable hydroxylamine intermediates, leading to purer products and faster reaction times. google.com
| Catalyst | Reagents/Conditions | Solvent | Outcome |
| Raney Nickel | H₂ (gas) | THF | Reduction of the nitro group to a primary amine. nih.gov |
| Transfer Hydrogenation | Not specified | Not specified | Concurrent reduction of nitro group and an olefin. acs.org |
The newly formed 5-amino group serves as a nucleophile for the formation of amide and sulfonamide linkages, which are prevalent in medicinally relevant compounds.
Amide Formation: The crude 5-amino derivative can be readily acylated. One common method involves coupling with an acid chloride in a mixture of pyridine and dichloromethane. nih.gov Alternatively, direct coupling with a carboxylic acid can be achieved using a peptide coupling reagent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). nih.gov
Sulfonamide Formation: The synthesis of sulfonamides is typically accomplished by reacting the primary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in Pyridine is often used as both the base and a solvent for this transformation. ekb.eg This classical method provides a straightforward route to a wide array of sulfonamide derivatives. ijarsct.co.in
| Linkage | Reagents | Base/Solvent |
| Amide | Acid Chloride | Pyridine/Dichloromethane nih.gov |
| Amide | Carboxylic Acid, BOP reagent | Not specified nih.gov |
| Sulfonamide | Sulfonyl Chloride | Pyridine ekb.eg |
| Sulfonamide | Sulfonyl Chloride | Weak inorganic bases (e.g., Na₂CO₃) ijarsct.co.in |
Modifications at the Pyrrole Nitrogen (N-1)
The pyrrole nitrogen (N-1) is another key site for modification, allowing for the introduction of protecting groups to modulate reactivity or the installation of various alkyl and acyl substituents to explore structure-activity relationships.
Protecting the pyrrole nitrogen is often necessary to prevent unwanted side reactions and to direct reactivity at other positions of the 7-azaindole ring. Sulfonyl groups are among the most common protecting groups for pyrroles due to their electron-withdrawing nature, which reduces the nucleophilicity and reactivity of the pyrrole ring. researchgate.net
Tosyl (Ts): The tosyl group is a robust protecting group that can be introduced to the pyrrole nitrogen to facilitate subsequent reactions, such as regioselective Suzuki couplings. nih.gov Deprotection is typically achieved under alkaline conditions. nih.gov
Phenylsulfonyl: Similar to the tosyl group, the phenylsulfonyl group can be used for protection. Its removal can be accomplished by heating with a base like morpholine. acs.org
Acetyl: In some cases, in situ protection of the N-1 nitrogen as an acetyl derivative is employed to carry out specific transformations. acs.org
| Protecting Group | Introduction Reagents | Deprotection Conditions | Purpose |
| Tosyl (Ts) | Ts-Cl, Base | Alkaline cleavage nih.gov | Facilitates regioselective Suzuki coupling. nih.gov |
| Phenylsulfonyl | PhSO₂Cl, Base | Morpholine, heat acs.org | Protection during nitration reactions. acs.org |
| Acetyl | CH₃C(O)Cl | Not specified | In situ protection for Finkelstein reaction. acs.org |
Direct functionalization of the pyrrole nitrogen with alkyl or acyl groups is a common strategy in drug discovery.
N-Alkylation: This is typically performed by treating the N-H pyrrole with a base to generate the corresponding anion, followed by reaction with an alkyl halide. mdpi.com Common conditions include the use of sodium hydride (NaH) with methyl iodide (MeI) or potassium carbonate (K₂CO₃) with MeI. nih.govacs.org One-pot procedures for N-methylation and C-3 iodination of the 5-nitro-1H-pyrrolo[2,3-b]pyridine core have also been developed. acs.org
N-Acylation: Following the deprotection of a protecting group, the pyrrole nitrogen can be acylated using standard conditions, such as reacting the amine with an acyl chloride like cyclopentane carbonyl chloride. acs.org
| Reaction | Reagents | Base | Solvent |
| N-Methylation | Methyl Iodide (MeI) | Sodium Hydride (NaH) | Not specified nih.gov |
| N-Methylation | Methyl Iodide (MeI) | Potassium Carbonate (K₂CO₃) | Not specified acs.org |
| N-Acylation | Cyclopentane carbonyl chloride | Not specified | Not specified acs.org |
Scalability and Efficiency Considerations in Research Synthesis
Transitioning synthetic routes from small-scale research to larger-scale production requires careful consideration of efficiency, cost, and practicality. Several strategies have been employed to enhance the synthesis of this compound derivatives.
Process Optimization: The choice of reagents can significantly impact reaction outcomes. For instance, using potassium tert-butoxide instead of sodium hydride in certain cyclization steps has been shown to result in a cleaner reaction and improved yields. nih.gov Similarly, developing highly selective reactions, such as regioselective chlorination or monodechlorination, is crucial for practical synthesis as it minimizes the formation of difficult-to-separate byproducts. researchgate.net
One-Pot Reactions: Combining multiple synthetic steps into a single operation, or a "one-pot" reaction, improves efficiency by reducing the number of intermediate workups and purifications. The development of a one-pot N-methylation and C-3 iodination process for the 5-nitro-1H-pyrrolo[2,3-b]pyridine scaffold is an example of this approach. acs.org
Microwave-Assisted Synthesis: The use of microwave irradiation offers a significant advantage over conventional heating methods. For reactions like N-alkylation, it can dramatically reduce reaction times, decrease the amount of solvent required, and often increase product yields, thereby simplifying the workup process. mdpi.com
Convenient Isolation: Procedural simplicity is also a key factor. In cases where a desired intermediate precipitates from the reaction mixture, isolation by simple filtration is a highly efficient and scalable method. nih.gov
Computational and Theoretical Investigations of 3 Iodo 5 Nitro 1h Pyrrolo 2,3 B Pyridine and Analogs
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, reactivity, and spectroscopic properties of 7-azaindole (B17877) derivatives. While specific DFT studies on 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous structures.
For instance, computational studies on nitro-substituted aromatic systems reveal significant electronic perturbations. The nitro group generally acts as a strong electron-withdrawing group. In a study on uracil (B121893) tautomers, it was observed that a nitro group at the 5-position is more electron-withdrawing than at the 6-position nih.gov. This suggests that the 5-nitro substituent in this compound would substantially lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially influencing its reactivity and ability to accept electrons. DFT calculations on other heterocyclic systems have been used to calculate enthalpies of formation and analyze structural parameters, providing a basis for understanding the stability of such compounds superfri.org.
Table 1: Illustrative cSAR Values for Amino and Nitro Substituents in Uracil Tautomers nih.gov
| Substituent | Position | Tautomer | cSAR Value |
|---|---|---|---|
| NH₂ | 5 | u1 | 0.057 |
| NH₂ | 6 | u1 | 0.125 |
| NO₂ | 5 | u1 | -0.165 |
| NO₂ | 6 | u1 | -0.096 |
This table illustrates how the electronic character of a substituent changes with its position on the heterocyclic ring, a principle applicable to the this compound system.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors. researchgate.net Molecular docking studies on various derivatives have provided critical insights into their binding mechanisms with biological targets.
For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target in colorectal cancer. imist.maresearchgate.net Molecular docking of these compounds into the TNIK active site (PDB code: 2X7F) revealed key interactions responsible for their inhibitory activity. imist.ma Similarly, other derivatives of this scaffold have been evaluated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), with docking studies elucidating the binding modes. rsc.org
Although specific docking studies for this compound are not detailed, it is plausible that this molecule could engage with kinase active sites. The pyrrolo[2,3-b]pyridine core would likely form hydrogen bonds with hinge region residues of the kinase, a common binding motif for this class of inhibitors. The iodo group at the 3-position could engage in halogen bonding or occupy a hydrophobic pocket, while the nitro group at the 5-position could form additional hydrogen bonds or electrostatic interactions, potentially enhancing binding affinity.
Table 2: Examples of 1H-pyrrolo[2,3-b]pyridine Analogs in Docking Studies
| Compound Class | Target Kinase | Key Findings from Docking |
|---|---|---|
| Substituted 1H-pyrrolo[2,3-b]pyridines | TNIK | Favorable interactions with the targeted receptor. imist.maimist.ma |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR | Inhibition of FGFR1, 2, and 3. rsc.org |
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines | CSF1R | Spatial overlap with known inhibitors. nih.gov |
This table summarizes findings from molecular docking studies on analogs, which can help predict the potential interactions of this compound.
Correlation of Quantum Parameters with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are essential for correlating the physicochemical properties of molecules with their biological activities. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful.
A 3D-QSAR study on a series of 31 substituted 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors demonstrated strong predictive models. imist.maimist.ma The CoMFA and CoMSIA models yielded high correlation coefficients (R²) and cross-validated coefficients (Q²), indicating their reliability. imist.maresearchgate.netimist.ma
Table 3: Statistical Results of CoMFA and CoMSIA Models for 1H-pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors imist.maimist.ma
| Model | Q² | R² | r²_test |
|---|---|---|---|
| CoMFA | 0.65 | 0.86 | 0.97 |
| CoMSIA | 0.74 | 0.96 | 0.95 |
These robust statistical values underscore the predictive power of the 3D-QSAR models.
The contour maps generated from these models provide a graphical representation of how different structural features influence biological activity. For instance, the electrostatic contour maps might indicate that an electronegative group, such as the nitro group at the 5-position of this compound, is favorable for activity. Similarly, the steric and hydrophobic maps would suggest the ideal size and character of substituents at various positions. The presence of a hydrogen bond donor group near the 1H-pyrrolo[2,3-b]pyridine core was found to increase anticancer activity. imist.ma
Conformational Analysis and Tautomerism
The 7-azaindole scaffold can exist in different tautomeric forms. researchgate.net The position of the pyrrole (B145914) proton is not fixed and can potentially reside on the pyridine (B92270) nitrogen, leading to the 7H-tautomer. Computational studies on 7-azaindole have shown that while the 1H-tautomer is more stable in the ground state, the relative energies of the tautomers can be influenced by the electronic state and the surrounding environment, such as solvent polarity. rsc.org
For this compound, the presence of the electron-withdrawing nitro group could influence the acidity of the N1-H proton and potentially affect the tautomeric equilibrium. While the 1H-tautomer is expected to be the predominant form, the possibility of tautomerism should be considered, especially in biological systems where the molecule interacts with different local environments. The ability of 7-azaindole to undergo excited-state proton transfer is a well-studied phenomenon, which is relevant for its fluorescence properties. acs.org The substitution pattern on the ring can modulate these photophysical properties.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-azaindole |
| Uracil |
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine |
Biological Activity and Mechanistic Elucidation in Preclinical Research Models
Target Identification and Mechanism of Action Studies
No information is available in the searched literature regarding target identification and mechanism of action studies specifically for 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine.
Kinase Inhibition Profiles (e.g., PI3K, SGK-1, AAK1, c-Met, Aurora, PDE4B, FGFRs, JAK3, ATR, EGFR, PIM, Alk5, CAMKK2)
There is no publicly available data on the kinase inhibition profile of this compound against the specified kinases.
ATP-Binding Pocket Interactions
No studies describing the interactions of this compound with the ATP-binding pocket of any kinase have been found.
Hinge Region Binding Interactions
There is no available information on the binding interactions of this compound with the hinge region of any kinase.
Isoform Selectivity Studies
No isoform selectivity studies for this compound have been reported in the scientific literature.
Enzyme Inhibition Mechanisms (e.g., HIV-1 integrase, InhA)
Information regarding the inhibition of enzymes such as HIV-1 integrase or InhA by this compound is not available.
Receptor Binding Studies (e.g., RORC2 inverse agonism)
There are no published studies on the receptor binding properties of this compound, including any potential inverse agonism of RORC2.
In Vitro Biological Activity Assessments
Biochemical Enzyme Assays (IC50, Ki determinations)
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
One area of significant interest is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized, leading to the identification of compounds with potent activities against FGFR1, 2, and 3. For instance, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, demonstrated significant FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively nih.gov. This highlights the potential of the 1H-pyrrolo[2,3-b]pyridine core to generate highly potent and selective kinase inhibitors.
| Kinase Target | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Furthermore, the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of inhibitors of Traf2 and Nck-interacting kinase (TNIK). Several compounds from this class have shown potent TNIK inhibition, with some exhibiting IC50 values lower than 1 nM researchgate.netnih.gov. Additionally, exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines has led to the discovery of novel inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, with several compounds demonstrating nanomolar potency in enzyme assays nih.gov.
Cell-Based Assays
Consistent with their enzymatic inhibitory activity, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant anti-proliferative effects in various cancer cell lines. A series of novel pyrrolo[2,3-b]pyridine analogues were synthesized and evaluated for their cytotoxic effects on a panel of human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) nih.gov. Several of these compounds exhibited growth inhibitory action in the lower micromolar concentration range, with IC50 values ranging from 0.12 µM to 9.84 µM nih.gov.
In another study, a 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine, designated as compound P1 , showed notable cytotoxicity against MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cells, and was particularly potent against HOS (osteosarcoma) cells with an IC50 of 88.79 nM nih.gov. This compound also displayed lower toxicity towards normal L929 cells, suggesting a degree of selectivity for cancer cells nih.gov.
The FGFR inhibitor, compound 4h , also inhibited the proliferation of 4T1 breast cancer cells in vitro nih.gov.
| Compound | Cell Line | Cancer Type | IC50 |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine analogues (e.g., 5d) | A549, HeLa, MDA-MB-231 | Lung, Cervical, Breast | 0.12 µM - 9.84 µM |
| Compound P1 | HOS | Osteosarcoma | 88.79 nM |
| Compound P1 | MCF-7 | Breast | Cytotoxic |
| Compound P1 | A549 | Lung | Cytotoxic |
The PI3K/AKT/mTOR signaling pathway is a critical downstream effector of many receptor tyrosine kinases, including FGFR. Abnormal activation of the FGFR signaling axis can lead to the activation of the PI3K-Akt pathway, which is involved in regulating cell proliferation, survival, and migration nih.gov. By inhibiting FGFR, 1H-pyrrolo[2,3-b]pyridine derivatives can indirectly modulate this key signaling cascade. The potent inhibition of FGFR by compounds such as 4h suggests that they can effectively block the downstream signals that promote cancer cell growth and survival, including the PI3K/AKT/mTOR pathway.
The anticancer activity of 1H-pyrrolo[2,3-b]pyridine derivatives is not limited to the inhibition of proliferation; they can also induce programmed cell death, or apoptosis. The FGFR inhibitor 4h was shown to induce apoptosis in 4T1 breast cancer cells in vitro nih.gov. Similarly, compound P1 was found to induce cell death in HOS cells by apoptosis and also caused cell cycle arrest at the G0/G1 phase at nanomolar concentrations nih.gov. This indicates that these compounds can trigger the intrinsic cellular mechanisms for eliminating damaged or cancerous cells.
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives can interfere with these processes. The potent FGFR inhibitor, compound 4h , significantly inhibited the migration and invasion of 4T1 breast cancer cells nih.gov. This suggests that in addition to controlling tumor growth, this class of compounds may also have the potential to prevent or reduce the spread of cancer to other parts of the body.
Modulation of Cytokine Release (e.g., TNF-α)5.2.2.6. Glucose Uptake Studies in Cell Lines5.3. In Vivo Studies in Preclinical Animal Models (Excluding Human Data)5.3.1. Fungicidal Activity in Plant Pathogen Models (e.g., Pyricularia oryzae)5.3.2. Antidiabetic Activity in Mouse Models
Structure Activity Relationship Sar Studies of 3 Iodo 5 Nitro 1h Pyrrolo 2,3 B Pyridine Derivatives
General SAR Principles Applied to Pyrrolo[2,3-b]pyridine Scaffolds
The pyrrolo[2,3-b]pyridine scaffold is a versatile framework found in many compounds targeting a range of diseases. nih.govrsc.org It is particularly prominent in the development of inhibitors for protein kinases, such as Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs). rsc.orggoogle.comgoogle.com The biological activity of these derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
Key SAR principles for this scaffold include:
N-1 Position of the Pyrrole (B145914) Ring: The hydrogen on the pyrrole nitrogen can form crucial hydrogen bonds with target proteins. Alkylation or substitution at this position can modulate binding affinity and selectivity. For instance, methylation of the indole (B1671886) nitrogen in some series has been shown to retain or even improve inhibitory potency against certain kinases like Haspin. nih.gov
C-2 Position: This position is often a site for introducing substituents that can occupy hydrophobic pockets in the target's active site. Modification at C-2 with groups like substituted anilines has been explored to minimize cytotoxicity. pitt.edu
C-4 and C-6 Positions: Modifications at these positions on the pyridine (B92270) ring can influence the electronic properties and solubility of the molecule. For example, introducing substituted alkoxy groups at the 6-position of related pyrrolotriazine scaffolds yielded potent inhibitors. pitt.edu
C-5 Position: This position is frequently modified to enhance potency and cell-based activity. In some kinase inhibitor series, introducing polar moieties at this position led to significant improvements in in-vitro potency. pitt.edu
Impact of Iodo and Nitro Substituents on Biological Potency and Selectivity
While specific SAR studies for 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine are not extensively detailed in the reviewed literature, the influence of the iodo and nitro groups can be inferred from general chemical principles and studies on related heterocyclic systems.
Iodo Group at C-3: The iodine atom at the C-3 position of the pyrrole ring serves multiple roles. As a halogen, it can participate in halogen bonding, a specific type of non-covalent interaction with protein residues that can enhance binding affinity. Its large size (steric bulk) can be used to probe the size and shape of the binding pocket. Furthermore, the C-I bond provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, to introduce diverse functionalities.
Nitro Group at C-5: The nitro group is a strong electron-withdrawing group. nih.gov Its presence at the C-5 position significantly alters the electronic landscape of the pyridine ring, which can be critical for molecular recognition and binding affinity. The nitro group can also act as a hydrogen bond acceptor. In some contexts, nitropyridine-based compounds have shown potent biological activities, and their inclusion can lead to higher inhibitory levels compared to analogues without the nitro group. nih.gov For example, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids were developed as potent and selective factor IXa inhibitors. nih.gov
The combination of an iodo group at a position often involved in directing substituents into a binding site and a powerful electron-withdrawing group on the pyridine ring suggests a scaffold designed for high-affinity interactions, potentially with kinase targets.
Effects of Further Functionalization on SAR (e.g., at C-2, C-3, C-4, C-5, C-6, N-1)
Building upon the this compound core, further functionalization at various positions is a key strategy for optimizing biological activity.
N-1 Position: Alkylation or arylation at the N-1 position is a common modification. For instance, introducing a 2,4-dichlorophenyl group at N-1 has been used to enhance activity in certain pyrrolopyridine series. researchgate.net In other cases, N-methylation was found to produce a highly selective Haspin kinase inhibitor. nih.gov
C-2 and C-3 Positions: The C-3 iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, allowing the introduction of aryl, heteroaryl, or alkyl groups. This strategy is pivotal for exploring interactions within the target's binding site. For example, substituting the C-3 position of a 1H-pyrrolo[3,2-g]isoquinoline with a pyridin-4-yl group resulted in a potent and selective Haspin inhibitor with an IC₅₀ value of 23.6 nM. nih.gov
C-4, C-5, and C-6 Positions: The pyridine part of the scaffold offers multiple sites for modification. While the C-5 position is occupied by a nitro group in the parent compound, its replacement or the functionalization of the C-4 and C-6 positions can modulate activity, selectivity, and physicochemical properties. In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, holding a 3,4-dichlorophenyl group constant while varying amide substituents led to compounds with moderate to good inhibition against phosphodiesterase 4B (PDE4B). nih.gov
The table below summarizes findings from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, illustrating the impact of substitutions.
| Compound | Substitution Pattern | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| 4h | Complex substitutions at N-1 and C-3 | 7 | 9 | 25 | rsc.org |
Bioisosteric Replacements and Their Influence on Activity
Bioisosteric replacement is a fundamental strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties by exchanging one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.commdpi.com
Replacement of the Nitro Group: The electron-withdrawing nitro group could be replaced by other groups with similar electronic properties, such as a cyano (-CN) or a trifluoromethyl (-CF₃) group. These changes can alter the hydrogen bonding capacity and metabolic stability of the compound while aiming to retain the desired electronic influence on the pyridine ring.
Replacement of the Iodo Group: The iodine at C-3 could be replaced by other halogens like bromine or chlorine, which would alter the potential for halogen bonding and the steric profile. Non-halogen bioisosteres like a cyano or ethynyl (B1212043) group could also be considered to probe different types of interactions in the binding pocket.
Scaffold Hopping: A more drastic change involves replacing the entire pyrrolo[2,3-b]pyridine core. For example, moving from a benzimidazole (B57391) to the pyrrolo[2,3-b]pyridine scaffold resulted in an increase in potency against PDE4B. nih.gov In another example, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine was shown to be a viable bioisosteric switch, enhancing activity in some cases. rsc.org The replacement of a pyridine ring in the drug Rupatadine with a saturated 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in solubility and metabolic stability. chemrxiv.org
The table below shows common bioisosteric replacements relevant to the functional groups on the title compound.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement | Reference |
|---|---|---|---|
| Iodo (-I) | -Br, -Cl, -CN, -C≡CH | Modulate halogen bonding, sterics, and polarity. | cambridgemedchemconsulting.com |
| Nitro (-NO₂) | -CN, -CF₃, -SO₂Me | Mimic electron-withdrawing nature, alter H-bonding and metabolism. | nih.gov |
| Pyridine Ring | Thiophene, Phenyl, Pyrimidine | Alter core electronics, H-bonding vectors, and solubility. | cambridgemedchemconsulting.com |
| Pyridine Ring | 3-azabicyclo[3.1.1]heptane | Improve physicochemical properties like solubility and metabolic stability. | chemrxiv.org |
Conformational Flexibility and SAR
The conformation of a molecule—its three-dimensional shape—is critical for its ability to bind to a biological target. For pyrrolo[2,3-b]pyridine derivatives, the key conformational feature is the relative orientation of the substituents with respect to the planar heterocyclic core.
The planarity of the pyrrolo[2,3-b]pyridine system is a defining characteristic. In the crystal structure of a related compound, 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, the two independent molecules in the asymmetric unit were found to be nearly coplanar, with dihedral angles between the pyridine and azaindole rings of just 8.23° and 9.89°. researchgate.net This inherent planarity provides a rigid scaffold, making the orientation of substituents predictable.
However, the introduction of flexible linkers or bulky groups can introduce conformational variability. For example, the bond connecting an aryl group at the C-3 position can have rotational freedom, allowing the molecule to adopt different conformations to fit into a binding pocket. The SAR of such compounds is therefore influenced not only by the nature of the substituents but also by the energetic favorability of the bioactive conformation. Understanding and controlling this conformational flexibility, for instance by introducing rigid linkers or groups that lock a specific conformation, is a sophisticated approach to enhancing potency and selectivity.
Applications in Chemical Biology and Preclinical Drug Discovery Research
Utilization as a Core Scaffold for Lead Compound Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules, including several approved drugs. The introduction of iodo and nitro functionalities at the 3 and 5 positions, respectively, provides medicinal chemists with strategic handles for molecular elaboration and optimization of pharmacological properties.
The iodine atom at the 3-position is particularly valuable as it allows for the introduction of a wide array of substituents through various cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. This enables the systematic exploration of the chemical space around the core scaffold, a critical step in establishing structure-activity relationships (SAR) and identifying lead compounds with improved potency and selectivity. For instance, the 3-position of the pyrrolo[2,3-b]pyridine ring has been a key modification site in the development of potent kinase inhibitors.
Research has demonstrated that 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines are potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. For example, derivatives of this scaffold have shown significant inhibitory activity against Traf2- and NCK-interacting kinase (TNIK) and the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.govnih.govnih.gov The ability to readily diversify the 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine core makes it an invaluable starting point for the development of such targeted therapies.
A scalable and efficient synthesis of the related compound 5-nitro-7-azaindole has been developed, which notably proceeds through the key intermediate 3-iodo-5-nitro-pyridin-2-ylamine. acs.orgthieme-connect.com This synthetic accessibility is a crucial factor for its widespread use in drug discovery programs.
Design and Synthesis of Chemical Probes
Chemical probes are essential tools in chemical biology for the interrogation of biological systems and the validation of new drug targets. The this compound scaffold serves as an excellent starting point for the design and synthesis of such probes. The reactive iodine atom can be utilized to attach reporter groups, such as fluorescent dyes, biotin tags, or photoaffinity labels, to the core molecule.
These tagged derivatives can then be used in a variety of experiments, including cellular imaging to determine the subcellular localization of the target protein, affinity chromatography for target identification and purification, and photoaffinity labeling to map the binding site of the compound on its target. The nitro group can also be exploited in the design of probes, for example, by serving as a precursor to a reactive group for covalent modification of the target protein.
Scaffold Hopping and Library Design Strategies
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemotypes with similar biological activity to a known active compound but with a different core structure. The 1H-pyrrolo[2,3-b]pyridine core is a popular scaffold for such hopping strategies due to its bioisosteric relationship with other important heterocycles like indole (B1671886) and purine.
Starting from this compound, chemists can design and synthesize focused libraries of compounds by introducing a variety of substituents at the 3-position via cross-coupling reactions. This parallel synthesis approach allows for the rapid generation of a diverse set of molecules for high-throughput screening. The modular nature of this synthetic route makes it highly amenable to library design, enabling the exploration of a wide range of chemical functionalities to optimize for potency, selectivity, and pharmacokinetic properties.
Development of Preclinical Candidates for Various Therapeutic Areas
The versatility of the this compound scaffold has led to its use in the development of preclinical candidates for a range of therapeutic areas. The broad biological activity of the 1H-pyrrolo[2,3-b]pyridine core, coupled with the ability to fine-tune its properties through substitution at the 3- and 5-positions, has made it a privileged scaffold in drug discovery.
As mentioned, a significant area of application is in the development of kinase inhibitors for the treatment of cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to generate potent and selective inhibitors of various kinases implicated in tumor growth and proliferation. nih.govnih.gov
Beyond oncology, derivatives of this scaffold are being explored for other indications. For instance, the 1H-pyrrolo[2,3-b]pyridine core is present in compounds investigated for their immunomodulatory effects, targeting Janus kinases (JAKs) for the treatment of autoimmune diseases and transplant rejection. researchgate.net The ability to readily synthesize and modify this compound facilitates the optimization of lead compounds into preclinical candidates with desirable efficacy and safety profiles.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.
For the 1H-pyrrolo[2,3-b]pyridine scaffold, protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as the N-H proton, exhibit characteristic chemical shifts. In a typical ¹H NMR spectrum of a 7-azaindole (B17877) derivative, the N-H proton of the pyrrole ring appears as a broad singlet at a downfield chemical shift, often above 10 ppm. nih.gov The aromatic protons show distinct signals in the aromatic region (typically 7.0-9.0 ppm), with their multiplicity (singlet, doublet, etc.) and coupling constants (J values) providing crucial information about their relative positions on the bicyclic ring system. nih.gov
For 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine, one would expect to see signals corresponding to the protons at the C2, C4, and C6 positions. The introduction of the electron-withdrawing nitro group at the C5 position and the iodo group at the C3 position would significantly influence the chemical shifts of the remaining protons, generally shifting them to a lower field.
¹³C NMR spectra provide the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the pyrrolo[2,3-b]pyridine core typically resonate in the range of 100-150 ppm. nih.govresearchgate.net The positions of the iodo and nitro substituents would have predictable effects on the chemical shifts of the carbons to which they are attached and adjacent carbons.
Representative ¹H and ¹³C NMR Data for Related 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivative (3b) nih.gov | DMSO-d₆ | 12.04 (s, 1H), 8.53 (d, 1H), 8.18 (d, 1H), 7.55–7.34 (m, 5H), 6.04 (d, 1H), 5.96 (d, 1H) | 150.5, 144.5, 139.8, 131.7, 128.5, 126.2, 125.5, 119.7, 117.3, 68.2 |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine researchgate.net | DMF-d₇ | 11.63 (s, 1H), 8.30 (d, 1H), 8.09 (d, 1H), 7.57 (t, 1H), 6.46 (dd, 1H) | 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key characteristic absorption bands would be expected. The N-H stretch of the pyrrole ring typically appears as a sharp to broad band in the region of 3200-3500 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1650 cm⁻¹ region. Crucially, the nitro (NO₂) group would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. The C-I bond has a stretching frequency that appears in the far-infrared region, typically below 600 cm⁻¹, which is often outside the range of standard mid-IR spectrometers.
Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, medium to large molecules like pyrrolopyridines, often yielding the protonated molecule [M+H]⁺. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. For this compound (C₇H₄IN₃O₂), the expected exact mass would be calculated and compared to the experimental value, confirming the molecular formula. nih.gov The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation, for example, showing the loss of the nitro group (NO₂) or the iodine atom. nih.gov
Elemental Analysis (CHNS) for Purity and Composition Verification
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is used to verify the empirical formula of a synthesized compound and serves as a crucial check for its purity. The experimentally determined percentages of C, H, and N for this compound would be compared against the calculated theoretical values based on its molecular formula (C₇H₄IN₃O₂). A close match between the found and calculated values (typically within ±0.4%) is a strong indicator of the compound's purity and correct elemental composition. researchgate.net
Calculated Elemental Composition for C₇H₄IN₃O₂
| Element | Percentage |
| Carbon (C) | 29.09% |
| Hydrogen (H) | 1.39% |
| Iodine (I) | 43.91% |
| Nitrogen (N) | 14.54% |
| Oxygen (O) | 11.07% |
X-Ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. cdnsciencepub.com Research on the 7-azaindole scaffold shows that these molecules often form dimers or other aggregates in the solid state through hydrogen bonds between the pyrrole N-H and the pyridine nitrogen. researchgate.netcdnsciencepub.com Such an analysis would unambiguously confirm the connectivity and stereochemistry of the molecule. While XRD data for many 7-azaindole derivatives exist, cdnsciencepub.comacs.org specific data for the title compound is not currently available in public databases.
Chromatography Techniques (TLC, HPLC, LC-MS) for Purity and Isolation
Chromatographic methods are essential for monitoring reaction progress, isolating the final product, and assessing its purity.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the purity of the final compound. A pure sample will ideally show a single peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying byproducts and confirming the mass of the desired product during the purification process. For sensitive compounds like iodoaziridines, specific stationary phases may be required to prevent degradation during chromatographic purification. nih.gov
In the synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives, purification is commonly achieved using column chromatography with solvent systems like ethyl acetate (B1210297) and hexane, or through preparative HPLC. nih.govnih.gov
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthetic Pathways to Access Functionalized Analogs
The development of new synthetic methodologies is crucial for generating diverse libraries of functionalized pyrrolo[2,3-b]pyridine analogs for screening. While classical methods like the Fischer indole (B1671886) and Bartoli syntheses have been applied, they often suffer from limitations such as low yields or the need for a large excess of reagents. uni-rostock.deuni-rostock.de Modern organic synthesis offers several promising avenues for future exploration.
Key areas for future synthetic research include:
Domino and Multicomponent Reactions (MCRs): These reactions offer high efficiency by forming multiple bonds in a single operation from simple starting materials. A novel one-pot method for synthesizing 7-azaindoles and their reduced 7-azaindoline counterparts has been developed using readily available 2-fluoro-3-methylpyridine (B30981) and arylaldehydes. rsc.org The chemoselectivity is uniquely controlled by the alkali-amide base used, with KN(SiMe₃)₂ favoring 7-azaindoles and LiN(SiMe₃)₂ producing 7-azaindolines. rsc.orgrsc.org Further development of such catalyst-free or metal-catalyzed MCRs could rapidly generate structural diversity. uni-rostock.de
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, including Suzuki and Heck reactions, have become powerful tools for azaindole synthesis. uni-rostock.deuni-rostock.de However, challenges remain in the functionalization of certain positions (C4 and C6) and in developing robust methods for 2,3-disubstituted analogs. uni-rostock.deuni-rostock.de Future work should focus on developing more general and regioselective C-H activation and cross-coupling methods to append a wider range of functional groups.
Flow Chemistry and Automation: Implementing automated synthesis and flow chemistry could accelerate the production and purification of analog libraries, enabling high-throughput screening efforts.
These advanced synthetic strategies will be instrumental in overcoming the limitations of current methods and providing access to novel, highly functionalized pyrrolo[2,3-b]pyridine derivatives. rsc.org
Identification of New Biological Targets for Pyrrolo[2,3-b]pyridine Scaffolds
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established "hinge-binding motif" in kinase inhibitors, mimicking the adenine (B156593) portion of ATP to form key hydrogen bonds in the kinase active site. nih.govjst.go.jp This has led to the successful development of drugs like the B-RAF inhibitor Vemurafenib. jst.go.jp A significant number of derivatives have been investigated as inhibitors for a wide array of kinases. nih.gov
While kinase inhibition is a major area of application, a key challenge is to identify novel biological targets beyond this family. The scaffold's unique electronic and structural properties suggest it could interact with other classes of proteins.
Known and Investigated Biological Targets for the Pyrrolo[2,3-b]pyridine Scaffold
| Target Class | Specific Target | Example Compound/Series | Reference |
|---|---|---|---|
| Kinases | B-RAF (V600E) | Vemurafenib, Compounds 34e & 35 | jst.go.jpnih.gov |
| PI3K | 7-azaindole (B17877) series (e.g., B13, B14) | nih.gov | |
| GSK-3β | Pyrrolo[2,3-b]pyridine derivatives (e.g., 41, 46) | nih.gov | |
| FGFR | 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 4h) | rsc.orgrsc.org | |
| FGFR4 (covalent) | 7-azaindole derivatives (e.g., 24, 30) | acs.org | |
| CDK8 | Type II inhibitor (Compound 22) | acs.org | |
| CDK9 | 7-azaindole series | acs.org | |
| Fyn Kinase | 3-aminothiazole-7-azaindole scaffold | acs.org | |
| AXL (Receptor Tyrosine Kinase) | NPS-1034 | nih.gov | |
| ROCK (Rho Kinase) | 7-azaindoles 33-36 | nih.gov | |
| Viral Enzymes | HIV-1 Reverse Transcriptase | 7-azaindole non-nucleoside inhibitors | nih.gov |
| Other | Tubulin Polymerization | Pyrrolo[1,2-a]quinoline 10a | nih.gov |
Future research should focus on:
Phenotypic Screening: Testing diverse libraries of pyrrolo[2,3-b]pyridine derivatives in cell-based assays without a preconceived target can uncover unexpected biological activities and lead to the identification of entirely new mechanisms of action. nih.gov
Chemoproteomics: Using affinity-based probes derived from the scaffold to pull down binding partners from cell lysates can directly identify protein targets.
Exploring Non-kinase ATP-binding Proteins: Given the scaffold's success in mimicking ATP, exploring its potential to inhibit other ATP-dependent enzymes, such as helicases, chaperones, and ligases, is a logical next step.
Expanding the scope of biological targets will diversify the therapeutic potential of this versatile scaffold beyond oncology and inflammation. researchgate.net
Advanced Computational Modeling for Predictive Activity and Selectivity
Computational chemistry is an indispensable tool for accelerating drug discovery. For the pyrrolo[2,3-b]pyridine scaffold, advanced computational modeling can address key challenges in predicting biological activity and selectivity, thereby guiding the synthesis of more effective compounds.
Molecular Docking and Dynamics: Docking studies are routinely used to predict the binding poses of pyrrolo[2,3-b]pyridine derivatives in target proteins, such as kinases and tubulin. nih.govmdpi.com However, static docking can be insufficient. Molecular dynamics (MD) simulations provide a more accurate picture by modeling the dynamic interactions between the ligand and protein over time, revealing the stability of key interactions. nih.gov
Free Energy Perturbation (FEP): This computationally intensive method can accurately predict the difference in binding affinity between two closely related analogs. FEP has been successfully used to guide the optimization of 7-azaindole-based HIV-1 reverse transcriptase inhibitors, where calculations qualitatively agreed with experimental results and directed the synthesis of an analog with improved potency. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide high-level accuracy for the ligand-binding site interactions, which is crucial for understanding reaction mechanisms or subtle electronic effects that influence binding affinity.
Machine Learning and AI: Developing predictive models based on large datasets of synthesized compounds and their biological activities can help prioritize new synthetic targets with a higher probability of success.
The primary challenge is the accuracy of the scoring functions and force fields used in these simulations. Future research must focus on refining these parameters to improve their predictive power for this specific heterocyclic system.
Development of Stereoselective Syntheses for Chiral Derivatives
Many biological targets are chiral, and thus the stereochemistry of a drug molecule is critical to its activity and safety. The development of stereoselective methods to synthesize chiral pyrrolo[2,3-b]pyridine derivatives is an important and challenging area. Much of the current research focuses on achiral derivatives or introduces chirality in side chains rather than on the core scaffold itself.
Future research directions should include:
Asymmetric Catalysis: Developing enantioselective methods to construct the pyrrole (B145914) or pyridine (B92270) ring would be highly valuable. This could involve asymmetric hydrogenation of a prochiral precursor to create chiral 7-azaindolines or transition-metal-catalyzed asymmetric cyclizations. rsc.org Iridium-catalyzed asymmetric allylation at the C3 position of 7-azaindoles has been reported, demonstrating the feasibility of introducing chirality directly onto the scaffold. jst.go.jp
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the heterocyclic core.
Organocatalysis: Employing small chiral organic molecules to catalyze the enantioselective formation of the scaffold or its functionalization.
Overcoming the challenge of controlling stereochemistry will be essential for developing highly selective and potent therapeutic agents based on the pyrrolo[2,3-b]pyridine core. rsc.org
Investigation of Material Science Applications (e.g., Fluorescent Properties)
Beyond its biological applications, the 7-azaindole scaffold possesses intriguing photophysical properties that make it a candidate for applications in materials science. rsc.org The chromophore is particularly known for its fluorescence, which is highly sensitive to the molecular environment. acs.org
Photophysical Properties of 7-Azaindole and Derivatives
| Compound | Solvent/Condition | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Reference |
|---|---|---|---|---|---|
| 7-Azaindole | Water (pH 7) | 287 | 395 | 0.023 | iastate.edunih.gov |
| 7-Azaindole | Methanol | 287 | 374, 505 (bimodal) | - | acs.orgiastate.edu |
| 1-Methyl-7-azaindole | Water | - | - | 0.55 | acs.org |
| 7-Azaindole-deoxyriboside | TBE Buffer | - | 388 | 0.53 | nih.gov |
| 7-Azaindole in single-strand DNA | TBE Buffer | - | 379 | 0.020 | nih.gov |
Key research opportunities include:
Fluorescent Probes: The sensitivity of 7-azaindole's fluorescence to solvent polarity, hydrogen bonding, and pH makes it an excellent scaffold for developing probes for biological imaging. acs.orgiastate.edunih.gov Its incorporation into DNA, where its fluorescence is quenched upon stacking, allows it to be used as a probe for nucleic acid structure and dynamics. nih.gov
Organic Light-Emitting Diodes (OLEDs): 7-Azaindolyl derivatives have been identified as excellent blue emitters, a critical component for full-color displays and lighting for which stable and efficient materials are still sought. rsc.org
Coordination Chemistry: The scaffold readily coordinates with metal ions, leading to complexes with interesting luminescent and reactive properties, including phosphorescence. rsc.org
A significant challenge is to systematically tune the photophysical properties (e.g., emission color, quantum yield, and stability) by functionalizing the scaffold. Introducing substituents like the nitro group in 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine would be expected to significantly alter its electronic and photophysical properties, an area ripe for investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
